molecular formula C15H20N2O2 B13397546 (1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester

(1-Benzyl-2-cyanoethyl)-carbamic acid tert.-butyl ester

Cat. No.: B13397546
M. Wt: 260.33 g/mol
InChI Key: BEJMQXQXIQDKCZ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a phenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate typically involves the reaction of (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)amine with a suitable carbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate: The racemic mixture of the compound.

    tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate: The ®-enantiomer of the compound.

Uniqueness

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S)-enantiomer may exhibit different properties compared to the racemic mixture or the ®-enantiomer, making it valuable for specific applications.

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJMQXQXIQDKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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